3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C12H14FN. It is a derivative of bicyclo[1.1.1]pentane, a structure that is of interest in medicinal chemistry due to its ability to impart physicochemical benefits on drug candidates .
Synthesis Analysis
The synthesis of fluoro-bicyclo[1.1.1]pentanes, including this compound, has been achieved through a practical and scalable approach . This involves standard stepwise modifications of carboxylic groups to prepare bis-substituted derivatives of bicyclo[1.1.1]pentanes . The synthesis displays broad substrate scope and functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core with a 3-fluoro-4-methylphenyl group attached. The bicyclo[1.1.1]pentane structure is a bridged bicyclic carbon skeleton, which is a desirable building block for medicinal chemistry .Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGWGRDJMDHUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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